molecular formula C10H14ClNO2 B14130077 2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride CAS No. 1141934-66-8

2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride

Cat. No.: B14130077
CAS No.: 1141934-66-8
M. Wt: 215.67 g/mol
InChI Key: FSNGHHCXIMCMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of acetic acid and features an amino group and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride typically involves the reaction of 4-ethylphenylacetonitrile with ammonia, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid hydrochloride: Lacks the ethyl group on the phenyl ring.

    2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Features a methyl group instead of an ethyl group on the phenyl ring.

    2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Contains a chlorine atom on the phenyl ring.

Uniqueness

2-Amino-2-(4-ethylphenyl)acetic acid hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.

Properties

CAS No.

1141934-66-8

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-amino-2-(4-ethylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h3-6,9H,2,11H2,1H3,(H,12,13);1H

InChI Key

FSNGHHCXIMCMJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N.Cl

Origin of Product

United States

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